3-Chloro-5-(methoxymethoxy)phenylboronic acid

Description

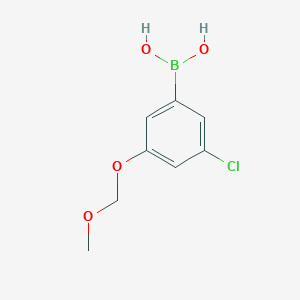

3-Chloro-5-(methoxymethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with chlorine at the 3-position and a methoxymethoxy group (-OCH2OCH3) at the 5-position. This compound is structurally characterized by its unique substitution pattern, which combines an electron-withdrawing chlorine atom and a protected ether group. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals like palladium .

Properties

IUPAC Name |

[3-chloro-5-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTYCQVOLXHHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis and Workup

The boronate intermediate is hydrolyzed using 6 M HCl, protonating the boronate to release the boronic acid. A water-miscible solvent like acetonitrile (MeCN) facilitates phase separation upon salt addition (e.g., NaCl), enhancing isolation efficiency. This method achieves yields >90% and purity >95% after vacuum drying.

Table 1. Lithiation-Borylation Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Lithiation Temperature | –78°C | 92 | 97 |

| B(OMe)₃ Equivalents | 1.1 | 89 | 95 |

| Hydrolysis Acid | 6 M HCl | 94 | 98 |

Miyaura Borylation Strategy

Palladium-Catalyzed Coupling

Miyaura borylation employs a palladium catalyst (e.g., Pd(PPh₃)₄) to couple bis(pinacolato)diboron (B₂Pin₂) with 1-bromo-3-chloro-5-(methoxymethoxy)benzene. This method avoids cryogenic conditions, operating at 80–100°C in solvents like dioxane. The resulting pinacol boronic ester is hydrolyzed using aqueous NaOH to afford the boronic acid.

Advantages:

Hydrolysis of Boronic Esters

Pinacol esters (e.g., 2-[3-Chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergo hydrolysis under acidic (HCl) or basic (NaOH) conditions. Acidic hydrolysis is preferred to prevent deboronation, achieving >85% yield. Basic conditions risk ester group cleavage, necessitating pH monitoring.

Table 2. Miyaura Borylation Performance

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane | 90 | 88 |

| PdCl₂(dppf) | THF | 80 | 82 |

Alternative Synthetic Routes

Grignard Reagent Approach

Grignard reagents (e.g., aryl magnesium bromide) react with borate esters (e.g., B(OMe)₃) to form boronic acids. While less common for electron-deficient arenes, this method offers a complementary route for substrates incompatible with lithiation.

Transmetalation Techniques

Transmetalation between aryl stannanes or silanes and boron halides provides an alternative pathway, though limited by reagent availability and toxicity.

Isolation and Purification

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methoxymethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phenylboronic acids.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Drug Development:

The compound has potential applications in drug development, particularly in synthesizing therapeutics targeting cancer and other diseases. Boronic acids have been shown to interact with biological molecules, which opens avenues for their use as chemical probes or therapeutic agents. For instance, compounds like bortezomib utilize boronic acid functionalities to inhibit proteasome activity in cancer cells.

Case Study: Anticancer Applications

Research has demonstrated that boronic acids can inhibit key cancer pathways. A study explored the use of boronic acid derivatives in targeting proteasome inhibitors, leading to promising results in treating multiple myeloma. The unique structure of 3-Chloro-5-(methoxymethoxy)phenylboronic acid may enhance its effectiveness as a therapeutic agent.

Material Science

Development of Advanced Materials:

this compound is also applied in material science for developing polymers and electronic components. Its ability to form stable bonds with various substrates makes it valuable for creating materials with enhanced properties such as durability and resistance to environmental factors .

Agricultural Chemistry

Agrochemical Formulation:

The compound plays a role in formulating agrochemicals, contributing to developing effective herbicides and pesticides that are environmentally safer. The unique chemical properties allow for improved efficacy against pests while minimizing environmental impact .

Summary of Applications

Biological Activity

3-Chloro-5-(methoxymethoxy)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in pharmaceutical applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBClO

- Molecular Weight : 229.46 g/mol

- IUPAC Name : this compound

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications.

Antiviral Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antiviral properties. A study on related compounds demonstrated that certain boronic acids act as inhibitors of the hepatitis C virus (HCV) polymerase, a crucial enzyme for viral replication. Although specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential activity against HCV and possibly other viruses .

Anticancer Properties

Boronic acids have been explored for their cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown reduced viability in prostate cancer cells while maintaining higher viability in healthy cells. This selective toxicity is critical for developing anticancer therapies that minimize harm to normal tissues .

| Compound | Cell Line | IC (µM) | Viability (%) |

|---|---|---|---|

| B5 | PC-3 | 5 | 33 |

| B7 | PC-3 | 5 | 44 |

| Control | L929 | - | 95 |

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial potential of boronic acids has been documented in various studies. For example, compounds with boronic structures were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition zones ranging from 7 to 13 mm . This antimicrobial activity could be relevant for developing new antibiotics or adjunct therapies for resistant infections.

The biological activity of boronic acids can be attributed to their ability to interact with biological molecules through reversible covalent bonding. This interaction is particularly significant in enzyme inhibition, where boronates can mimic the transition state of substrates or bind to active sites on enzymes.

- Inhibition of Viral Polymerases : Boronic acids can inhibit viral replication by targeting polymerases essential for viral RNA synthesis.

- Cytotoxicity in Cancer Cells : The selective cytotoxicity observed in cancer cells may be due to the unique metabolic pathways active in these cells compared to normal cells.

- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are potential mechanisms through which boronic acids exert their antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with boronic acids:

- A study focused on the design and optimization of non-nucleoside polymerase inhibitors demonstrated the importance of boronate structures in enhancing antiviral activity against HCV .

- Research on phenolic acid adsorption using modified silica gel containing phenylboronic acid showed significant antioxidant and hypoglycemic activities, indicating broader applications for phenylboronic derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of 3-Chloro-5-(methoxymethoxy)phenylboronic acid with analogous compounds:

Reactivity and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The chlorine atom in this compound increases the acidity of the boronic acid group (pKa ~8.5–9.5), enhancing its reactivity in basic conditions for cis-diol binding (e.g., in saccharide sensors) . Comparatively, the methoxycarbonyl group in 3-Chloro-5-(methoxycarbonyl)phenylboronic acid is more electron-withdrawing, which may accelerate Suzuki coupling rates but reduce stability in aqueous media .

- Fluorine in 3-Chloro-5-fluorophenylboronic acid provides a balance of electronegativity and steric minimalism, making it favorable for aryl-aryl bond formation in medicinal chemistry .

- Solubility and Stability: The methoxymethoxy group improves organic-phase solubility compared to hydroxylated derivatives, facilitating reactions in non-polar solvents . In contrast, trifluoromethyl-substituted analogs (e.g., 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid) exhibit enhanced thermal stability and hydrophobicity, ideal for materials science .

Key Research Findings

- Synthetic Challenges : Electron-deficient boronic acids (e.g., 3-Chloro-5-fluorophenylboronic acid) often require optimized palladium catalysts, such as Pd(OAc)2 with water-soluble ligands, to prevent catalyst deactivation .

- Fluorine Effects : Fluorinated derivatives exhibit improved metabolic stability in pharmaceuticals but may introduce synthetic complexities due to strong C-F bonds .

- Steric Considerations : Bulky substituents like methoxymethoxy can hinder cross-coupling efficiency but improve selectivity in multi-component reactions .

Q & A

Q. What are the recommended synthetic routes for preparing 3-chloro-5-(methoxymethoxy)phenylboronic acid, and what are the critical reaction parameters?

The synthesis of arylboronic acids typically employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For this compound, a plausible route involves coupling a halogenated precursor (e.g., 3-chloro-5-(methoxymethoxy)bromobenzene) with bis(pinacolato)diboron under catalytic conditions. Key parameters include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄, commonly used for aryl bromides .

- Base selection : Cs₂CO₃ or K₃PO₄ to facilitate transmetallation .

- Solvent : Dioxane or THF for optimal ligand-catalyst interaction.

- Temperature : 80–100°C for 12–24 hours.

Post-synthesis, purification via recrystallization or column chromatography is critical to remove palladium residues and unreacted starting materials .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis of the boronic acid group .

- Handling : Avoid prolonged exposure to moisture or oxygen, which can lead to boroxine formation. Use anhydrous solvents (e.g., dry THF) for reactions .

- Purity monitoring : Regularly assess purity via HPLC or NMR, as decomposition can occur under suboptimal conditions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency when using this compound as a substrate?

Efficiency depends on:

- Electrophilic partner : Aryl chlorides require stronger bases (e.g., K₃PO₄) and specialized ligands (e.g., SPhos or RuPhos) to activate the C–Cl bond .

- Solvent polarity : Higher polarity solvents (e.g., DMF) improve solubility but may slow reaction rates.

- Additives : Include 1–2 equivalents of LiCl to stabilize the palladium intermediate .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yields .

Q. What analytical methods are most effective for characterizing and quantifying this compound and its by-products?

- NMR spectroscopy : ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for B(OH)₂) .

- HPLC-MS : Detects trace impurities (e.g., boroxines or dehalogenated products) .

- X-ray crystallography : Resolves structural ambiguities, particularly for regiochemical confirmation .

- TGA/DSC : Assesses thermal stability, crucial for reactions requiring elevated temperatures .

Q. How does the methoxymethoxy substituent influence the reactivity of this compound in cross-coupling reactions?

- Electronic effects : The electron-donating methoxymethoxy group increases electron density at the para position, potentially slowing oxidative addition with palladium .

- Steric hindrance : The bulky substituent may reduce coupling efficiency with sterically demanding partners.

- Solubility : Enhances solubility in polar aprotic solvents, aiding homogeneous reaction conditions .

Q. What strategies mitigate side reactions such as protodeboronation or homocoupling during synthesis?

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.